1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate
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Overview
Description
1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate, also known as dimethyl 2-chloro-5-methoxyisophthalate, is an organic compound with the molecular formula C11H11ClO5 and a molecular weight of 258.66 g/mol . This compound is characterized by its aromatic benzene ring substituted with chloro, methoxy, and carboxylate groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 2-chloro-5-methoxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to 2-chloro-5-methoxyisophthalic acid.
Reduction: Formation of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-diol.
Scientific Research Applications
1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in drug design, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-chloroisophthalate: Lacks the methoxy group, resulting in different reactivity and applications.
Dimethyl 5-methoxyisophthalate: Lacks the chloro group, affecting its chemical behavior and uses.
Dimethyl isophthalate: Lacks both chloro and methoxy groups, making it less versatile in certain synthetic applications.
Uniqueness
1,3-dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both chloro and methoxy substituents, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industry .
Properties
IUPAC Name |
dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-6-4-7(10(13)16-2)9(12)8(5-6)11(14)17-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVPFRSBNGWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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